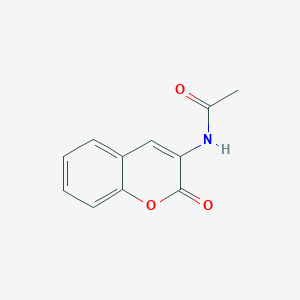

3-Acetamidocoumarin

Vue d'ensemble

Description

3-Acetamidocoumarin is an active compound that plays an important role in biology and medicine . It has physiological effects and has been used for many diseases such as research of burns, brucellosis-rheumatic diseases, and cancer .

Synthesis Analysis

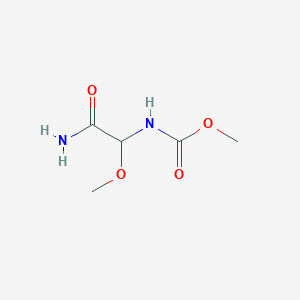

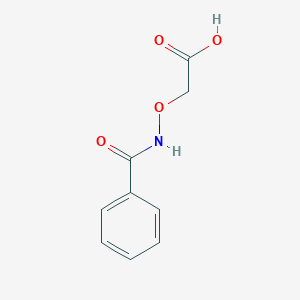

3-Acetamidocoumarin can be synthesized by the reaction of salicylaldehyde and aceturic acid . The cyclocondensation process depends mainly on the chemoselective and regioselectivity states of the enamino skeleton .Molecular Structure Analysis

The molecular formula of 3-Acetamidocoumarin is C11H9NO3 . It contains a total of 25 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis

3- and 4-aminocoumarins have high chemical reactivity due to the presence of both an amino group and enamine carbon . They are prominent structural core systems .Physical And Chemical Properties Analysis

The molecular weight of 3-Acetamidocoumarin is 203.19 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Medicinal Chemistry: Anticoagulant Development

3-Acetamidocoumarin: is a derivative of coumarin, a privileged scaffold in medicinal chemistry due to its diverse biological activities. It has potential applications in the development of anticoagulant drugs. Coumarin derivatives like warfarin and acenocoumarol are already in clinical use, and the modification of the coumarin system at the C-3 position, as in 3-Acetamidocoumarin, can lead to compounds with enhanced biological properties .

Neurodegenerative Disease Research

The unique chemical structure of coumarins facilitates binding to various targets, which is promising for neurodegenerative diseases. Research into 3-Acetamidocoumarin could uncover new therapeutic agents for conditions such as Alzheimer’s and Parkinson’s disease, where oxidative stress and inflammation are key factors .

Cancer Therapeutics

Coumarin compounds exhibit antitumor activities, and 3-Acetamidocoumarin, with its specific functional groups, may interact with cancer cell pathways. This interaction could inhibit tumor growth or induce apoptosis, making it a valuable compound for cancer research and drug design .

Anti-Inflammatory Applications

The anti-inflammatory properties of coumarins are well-documented. 3-Acetamidocoumarin could be used to study and develop new anti-inflammatory drugs, potentially offering alternative treatments for chronic inflammatory diseases .

Antimicrobial Agent Synthesis

Coumarins have antimicrobial activities, and 3-Acetamidocoumarin could serve as a lead compound for the synthesis of new antimicrobial agents. Its structure allows for selective modifications, which can enhance its efficacy against various microbial strains .

Material Science: Fluorescent Probes

In material science, 3-Acetamidocoumarin’s fluorescent properties can be utilized to create sensitive probes for detecting biological molecules or ions. This application is crucial for bioimaging and diagnostic assays .

Chemical Synthesis: Green Chemistry

The synthesis of 3-Acetamidocoumarin involves innovative strategies such as green syntheses, which are environmentally friendly. This compound can be used to demonstrate the principles of green chemistry in synthesizing organic molecules .

Analytical Chemistry: Chromatography

3-Acetamidocoumarin can be used in analytical chemistry as a standard or reagent in chromatographic techniques. Its distinct reactivity and properties make it suitable for use in complex mixture analyses and method development .

Mécanisme D'action

Target of Action

3-Acetamidocoumarin, like other coumarin derivatives, has been found to have a significant role in biology and medicine Coumarin-based compounds, in general, have been known to target dna gyrase, an essential enzyme in bacteria .

Mode of Action

Aminocoumarin antibiotics, a family to which 3-acetamidocoumarin belongs, are known inhibitors of dna gyrase . They exert their therapeutic activity by binding tightly to the B subunit of bacterial DNA gyrase, thereby inhibiting this essential enzyme .

Biochemical Pathways

Coumarin-based compounds are known to have a wide spectrum of biological activities, including antimicrobial, antifungal, anticoagulant, anti-inflammatory, antioxidant, and analgesic effects .

Pharmacokinetics

Preliminary screening with swiss adme has shown favorable bioavailability for 3-acetamidocoumarin .

Result of Action

3-Acetamidocoumarin has been found to have physiological effects and has been used for research in various diseases such as burns, brucellosis-rheumatic diseases, and cancer

Safety and Hazards

Orientations Futures

While specific future directions for 3-Acetamidocoumarin were not found in the search results, it is noted that many researchers around the world are working on the development of novel anticancer drugs with different mechanisms of action . Coumarin is a highly promising pharmacophore for this development .

Propriétés

IUPAC Name |

N-(2-oxochromen-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYLCCJIDYSFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80228528 | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetamidocoumarin | |

CAS RN |

779-30-6 | |

| Record name | 3-Acetamidocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000779306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 779-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetamidocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80228528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

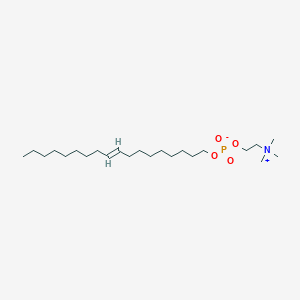

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a key advantage of the novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) using 3-acetamidocoumarin as an intermediate?

A1: The novel synthesis of N-(7-dimethylamino-4-methylcoumarin-3-yl)maleimide (6) utilizing 3-acetamidocoumarin as an intermediate eliminates the need for separating structural isomers during the reaction sequence. [] This streamlines the synthesis process compared to previously reported methods. []

Q2: How can 3-acetamidocoumarins be used to synthesize more complex heterocyclic structures?

A2: 3-Acetamidocoumarins serve as valuable precursors in synthesizing π-extended N-heterocycles, including pyrrolo-coumarin cores. [] This synthesis involves a rhodium(III)-catalyzed C-H activation reaction with internal alkynes, utilizing the -COCH3 group in 3-acetamidocoumarins as a traceless directing group. [] The resulting pyrrolo-coumarins can be further functionalized through subsequent C-H and N-H coupling reactions, leading to diverse and complex heterocyclic structures. []

Q3: What is a simple and efficient method for synthesizing 3-aminocoumarins on a large scale?

A3: 3-Aminocoumarins can be synthesized efficiently on a large scale by treating 3-acetamidocoumarins with sulfuric acid. [] This method offers a straightforward approach for obtaining this valuable coumarin derivative.

Q4: How does the photochemical reactivity of coumarin differ from that of α-pyrone and 2(5H)-furanone?

A4: While α-pyrone, 2(5H)-furanone, and coumarin can all undergo ring-opening and ring-contraction reactions upon UV irradiation, coumarin exhibits an additional photochemical pathway. [] Specifically, coumarin can undergo photodecomposition to form benzofurane and carbon monoxide, a reaction observed in the gaseous phase. [] This distinct reactivity highlights the influence of the benzene ring fused to the lactone moiety in coumarin.

Q5: Are there any notable applications of the synthesized pyrrolo-coumarin compounds?

A5: Research suggests that at least one pyrrolo-coumarin derivative, compound 3da, demonstrates potential as a fluorescent sensor for differentiating between Cr(III) and Cr(VI) ions. [] This finding highlights the potential of these compounds in environmental monitoring and analytical chemistry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)